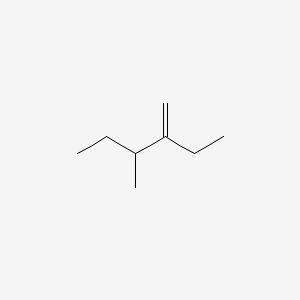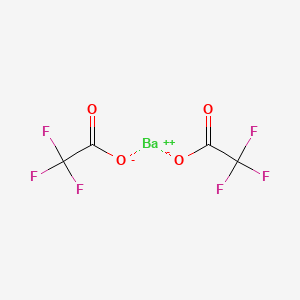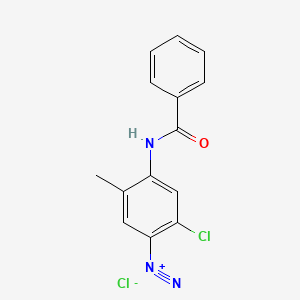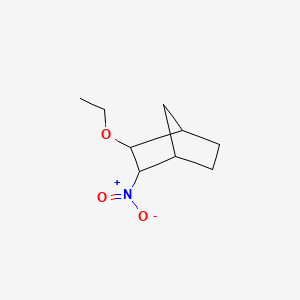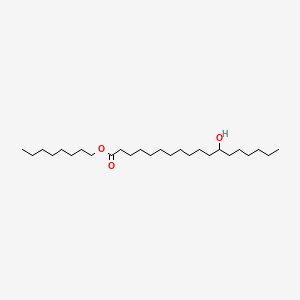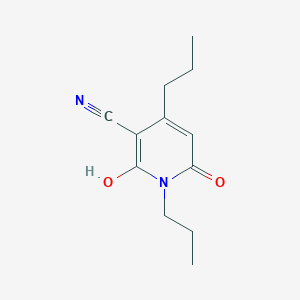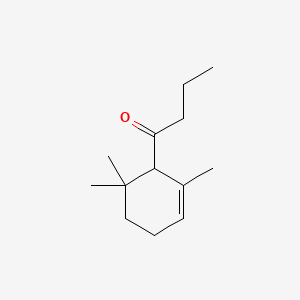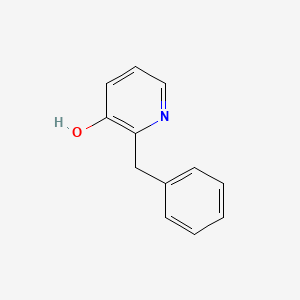
2-Benzylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylpyridin-3-ol is an organic compound belonging to the class of pyridine derivatives It features a benzyl group attached to the second carbon of a pyridine ring, with a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyridin-3-ol typically involves the reaction of pyridine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-3-ol reacts with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: 2-Benzylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like benzyl chloride or bromide in the presence of a base are typical for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzylpyridinone, while reduction can produce benzylpyridinol derivatives.
科学的研究の応用
2-Benzylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Benzylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2-Benzylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Benzylpyridine: The benzyl group is attached to a different position, altering its chemical properties and reactivity.
2-Phenylpyridine: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties.
Uniqueness: 2-Benzylpyridin-3-ol is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities
特性
CAS番号 |
38186-81-1 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
2-benzylpyridin-3-ol |
InChI |
InChI=1S/C12H11NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h1-8,14H,9H2 |
InChIキー |
HCYPLVRCMKMBOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


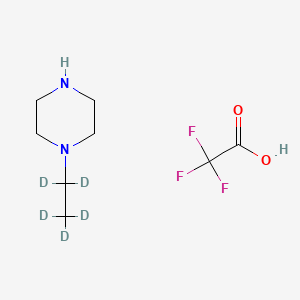
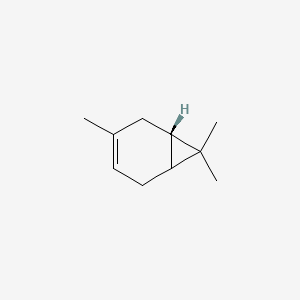
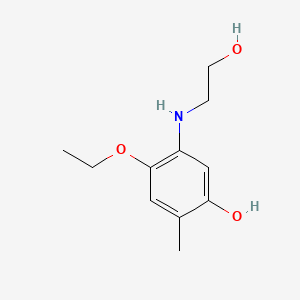

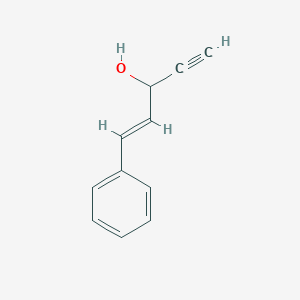
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
